molecular formula C11H16F6N2O5 B2804643 N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2361643-86-7

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2804643
CAS No.: 2361643-86-7
M. Wt: 370.248
InChI Key: XGQNNWQCEXFBOP-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a trifluoroacetic acid (TFA) salt of a bicyclic amine. The compound consists of a methyl-substituted azetidine (4-membered nitrogen-containing ring) fused with an oxetane (3-membered oxygen-containing ring), protonated by TFA. Key characteristics include:

  • Molecular Formula: C₁₀H₁₄F₆N₂O₅ (as a bis-TFA salt) .
  • Molecular Weight: 356.22 g/mol .
  • Purity: ≥95% .
  • Applications: Used as a specialty chemical in medicinal chemistry and organic synthesis, often as a building block for rigid, metabolically stable scaffolds .

Properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNNWQCEXFBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane and azetidine derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine or oxetane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include functionalized azetidine and oxetane derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets through its azetidine and oxetane rings. These rings can form stable complexes with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

N-Methylaniline Trifluoroacetate (1:1)

  • Molecular Formula: C₈H₁₀F₃NO₂ .
  • Molecular Weight : 209.17 g/mol.
  • Structure : Combines a simple aromatic amine (N-methylaniline) with TFA.
  • Key Differences :
    • Lacks the bicyclic azetidine-oxetane system, resulting in lower rigidity and metabolic stability.
    • Applications: Primarily used in general organic synthesis, such as acid-catalyzed deprotection reactions .

1-(Pyridin-3-yl)azetidin-3-amine Bis(2,2,2-trifluoroacetate)

  • Molecular Formula : C₁₁H₁₂F₆N₃O₄ (estimated for bis-TFA salt) .
  • Structure : Features an azetidine ring linked to a pyridine moiety, protonated by TFA.
  • Applications: Likely used in ligand design or as a precursor for heterocyclic pharmaceuticals .

Tert-Butoxycarbonyl (Boc)-Protected Amine Derivatives

  • Example : N-Methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine .
  • Deprotection Mechanism : Boc groups are removed using TFA, generating the free amine .
  • Key Differences :
    • Boc-protected amines are neutral and stable under basic conditions, unlike TFA salts.
    • Applications: Intermediate in peptide synthesis and combinatorial chemistry .

Physicochemical and Functional Comparisons

Solubility and Stability

  • TFA Salts: Highly polar, with good solubility in polar solvents (e.g., water, methanol) due to ionic interactions .
  • Free Amines : Less soluble; require protonation (e.g., TFA) for enhanced solubility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Target Compound (bis-TFA salt) C₁₀H₁₄F₆N₂O₅ 356.22 Azetidine-oxetane fusion Medicinal chemistry scaffolds
N-Methylaniline Trifluoroacetate C₈H₁₀F₃NO₂ 209.17 Aromatic amine + TFA Organic synthesis
1-(Pyridin-3-yl)azetidin-3-amine bis-TFA C₁₁H₁₂F₆N₃O₄ ~363.23 Azetidine-pyridine fusion Ligand design

Research Findings and Trends

  • Oxetane-Azetidine Systems : Gaining traction in drug discovery due to improved pharmacokinetic properties (e.g., reduced CYP450 metabolism) .
  • TFA Salts : Preferred for their ease of purification and stability in acidic conditions, though alternatives like HCl salts are explored for reduced corrosivity .
  • Pyridine Derivatives : Highlighted in coordination chemistry for metal-organic frameworks (MOFs) .

Biological Activity

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid (CAS No. 2138212-72-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14F6N2O5C_{10}H_{14}F_6N_2O_5 with a molecular weight of 356.22 g/mol. The structure includes an oxetane ring and an azetidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC10H14F6N2O5
Molecular Weight356.22 g/mol
CAS Number2138212-72-1
Purity≥ 97%

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, the compound may inhibit reverse transcriptase in HIV, similar to other nucleoside analogs .
  • Anticancer Potential : Research indicates that azetidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on Antiviral Efficacy :
    • A study demonstrated that similar compounds effectively inhibited HIV replication in vitro by targeting reverse transcriptase . This suggests potential applications in antiviral therapy.
  • Cancer Cell Line Studies :
    • In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231) revealed that treatment with the compound led to significant apoptosis induction. The concentration required for a five-fold increase in apoptotic signal was measured, indicating a potent effect on cell viability .
  • Neuroprotective Research :
    • Investigations into neuroprotective effects showed that certain azetidine derivatives could mitigate neuronal cell death caused by oxidative stress in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-Methyl-N-(oxetan-3-yl)azetidin-3-amine, and how does trifluoroacetic acid (TFA) influence the reaction?

  • Synthetic Routes : The synthesis often involves coupling reactions between oxetan-3-amine derivatives and methylated intermediates. For example, T3P (propylphosphonic anhydride) catalyst facilitates amide bond formation between carboxylic acids and amines under mild conditions, achieving high yields (~60–80%) within 60 minutes .
  • Role of TFA : TFA acts as a counterion in salt formation and enhances electrophilicity in intermediates. In multi-step syntheses, TFA can also quench byproducts (e.g., methanol) to drive reactions forward, as seen in heterodimerization protocols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl, oxetane, and azetidine moieties. Mass spectrometry (MS) verifies molecular weight, while thin-layer chromatography (TLC) monitors reaction progress .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity, particularly for intermediates in drug discovery pipelines .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Core Applications :

  • Scaffold for Antibacterial Agents : Derivatives with oxetane and azetidine rings show promise against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes .
  • Enzyme Inhibition : The compound’s rigidity and nitrogen-rich structure make it suitable for designing kinase inhibitors, leveraging TFA’s stabilizing effects on transition states .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and stereochemistry of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine derivatives?

  • Catalyst Selection : T3P outperforms traditional carbodiimide-based catalysts in coupling reactions, reducing side products and improving yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, but TFA’s acidity requires careful pH control to avoid premature deprotection .
  • Stereochemical Control : Chiral HPLC or asymmetric catalysis (e.g., using Evans auxiliaries) resolves enantiomers critical for bioactive derivatives .

Q. What mechanisms explain contradictory biological activity data for structurally similar derivatives?

  • Case Study : Derivatives with trifluoroethoxy groups exhibit varied antibacterial potency due to:

  • Steric Effects : Bulkier substituents hinder target binding (e.g., bacterial dihydrofolate reductase).
  • Electron-Withdrawing Effects : TFA’s trifluoromethyl group alters electron density, affecting hydrogen bonding with active sites .
    • Resolution Strategy : Comparative molecular docking and free-energy perturbation (FEP) simulations identify critical binding interactions, guiding structural optimization .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Process Optimization :

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for steps involving unstable intermediates (e.g., Grignard reagents) .
  • Byproduct Management : TFA-mediated quenching (e.g., converting methanol to methyl trifluoroacetate) minimizes purification steps .
    • Quality Control : In-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, enable real-time monitoring of key reactions .

Methodological Challenges and Solutions

Q. What strategies address low yields in nucleophilic substitution reactions involving oxetane rings?

  • Base Selection : Potassium carbonate or sodium hydride improves deprotonation efficiency for oxetan-3-amine, enhancing nucleophilicity .
  • Temperature Control : Reactions performed at 0–5°C minimize ring-opening side reactions, preserving oxetane integrity .

Q. How does the trifluoroacetic acid counterion influence the compound’s solubility and stability?

  • Solubility : TFA increases aqueous solubility via salt formation, critical for in vitro assays. However, it reduces stability in basic conditions, necessitating storage at pH 4–5 .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH) reveal hydrolytic sensitivity of the azetidine ring, guiding formulation strategies (e.g., lyophilization) .

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